molecular formula C9H10N4OS2 B11367396 2,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

2,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

Número de catálogo: B11367396
Peso molecular: 254.3 g/mol
Clave InChI: WOTGPKPXSJJCPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with methyl groups at positions 2 and 2. The carboxamide group at position 5 is linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. The compound’s molecular formula is C₉H₉N₃OS₂, with a molecular weight of 255.32 g/mol.

Propiedades

Fórmula molecular

C9H10N4OS2

Peso molecular

254.3 g/mol

Nombre IUPAC

2,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H10N4OS2/c1-4-7(15-5(2)10-4)8(14)11-9-13-12-6(3)16-9/h1-3H3,(H,11,13,14)

Clave InChI

WOTGPKPXSJJCPO-UHFFFAOYSA-N

SMILES canónico

CC1=C(SC(=N1)C)C(=O)NC2=NN=C(S2)C

Origen del producto

United States

Actividad Biológica

The compound 2,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide is a member of the thiazole and thiadiazole family, which has garnered significant interest due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

This compound features a thiazole ring fused with a thiadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C11H12N4S2\text{C}_{11}\text{H}_{12}\text{N}_4\text{S}_2

Molecular Weight : 284.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines.

In Vitro Studies

  • Cell Viability Assays : MTS assays demonstrated that the compound significantly reduces cell viability in several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.28 to 0.52 µg/mL .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound increased apoptotic cell populations by up to 4.65 times compared to untreated controls after 48 hours .
  • Cell Cycle Analysis : The compound was observed to induce cell cycle arrest in the G0/G1 phase, suggesting a mechanism that hampers cancer cell proliferation .
Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28Apoptosis induction
A5490.52Cell cycle arrest
LoVoNot specifiedIncreased apoptosis

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. The presence of the thiadiazole moiety is believed to enhance its interaction with microbial targets.

Antimicrobial Studies

  • Bacterial Inhibition : Studies have shown that derivatives containing the thiadiazole structure can inhibit bacterial growth effectively.
  • Fungal Activity : The compound has been tested against fungal strains with notable inhibitory effects.

The biological activity of 2,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), crucial for nucleotide synthesis in rapidly dividing cells .
  • Interference with DNA Replication : Its structural similarity to nucleobases allows it to interfere with DNA replication processes .
  • Targeting Signaling Pathways : It has been shown to inhibit focal adhesion kinase (FAK), affecting cellular signaling pathways involved in cancer progression .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A detailed study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models .
  • Synergistic Effects : When combined with conventional chemotherapeutics like Cisplatin and Doxorubicin, enhanced cytotoxic effects were observed, suggesting potential for combination therapies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent R Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 1,3-Thiazole-5-carboxamide 5-Methyl-1,3,4-thiadiazol-2-yl C₉H₉N₃OS₂ 255.32 Potential kinase/modulation targets
JTT (2,4-Dimethyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide) 1,3-Thiazole-5-carboxamide Naphthalen-2-yl C₁₆H₁₄N₂OS 282.36 Enhanced lipophilicity; screening compound
D308-0486 (4-[4-(Propan-2-yloxy)phenyl]-substituted analog) 1,3-Thiazole-5-carboxamide 4-[4-(Isopropoxy)phenyl]-1,3-thiazol-2-yl C₁₉H₂₀N₂O₂S₂ 388.51 Improved solubility; kinase inhibitor candidate
5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides 1,3,4-Thiadiazole-2-carboxamide Pyridin-3-yl or pyridin-4-yl C₁₆H₁₄N₄O₃S 343.08–343.09 Anticancer activity (IC₅₀ values <10 µM)
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole-5-carboxamide 5-Cyclobutyl-1,3,4-thiadiazol-2-yl C₉H₁₀N₄OS₂ 254.34 Steric hindrance effects; unknown bioactivity

Key Comparisons

Core Heterocycle Variations The target compound’s 1,3-thiazole core differs from 1,3,4-thiadiazole analogs (e.g., ). Thiadiazoles generally exhibit stronger electron-withdrawing properties, which may enhance binding to charged residues in enzymes .

Substituent Effects

  • The 5-methyl-1,3,4-thiadiazol-2-yl group in the target compound provides moderate steric bulk and electron-deficient character, favoring interactions with hydrophobic enzyme pockets. In contrast, naphthalen-2-yl (JTT, ) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Pyridinyl substituents () introduce hydrogen-bonding capabilities, correlating with enhanced anticancer activity in vitro .

Synthetic Accessibility The target compound’s synthesis likely follows carboxamide coupling protocols similar to those in and , using reagents like HOBt/EDC or DIPEA . 5-Pyridinyl-thiadiazolecarboxamides () require multistep routes involving thiohydrazone oxidation, which are less atom-economical than the target’s straightforward coupling .

Sulfonamide-thiadiazoles () exhibit fungicidal and insecticidal activities, implying the target compound’s thiadiazole moiety could confer broad-spectrum bioactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.